molecular formula C11H17NO3S B4450125 N-(3-isopropoxybenzyl)methanesulfonamide

N-(3-isopropoxybenzyl)methanesulfonamide

Cat. No.: B4450125
M. Wt: 243.32 g/mol
InChI Key: CNCZUWMOGFZWQK-UHFFFAOYSA-N
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Description

N-(3-isopropoxybenzyl)methanesulfonamide is a synthetic research compound designed for investigative applications in biochemistry and pharmacology. Its molecular structure, which features a 3-isopropoxybenzyl group linked to a methanesulfonamide moiety, is of significant interest for probing protein-ligand interactions. This scaffold is structurally analogous to other well-characterized research compounds that target neurological pathways, such as macamides that inhibit the FAAH enzyme and modulate the endocannabinoid system . Researchers are exploring its potential as a versatile scaffold for modulating the activity of various enzymes and receptors, including G protein-coupled receptors (GPCRs) . The methanesulfonamide group, in particular, is a common pharmacophore that can confer specific binding characteristics, making this compound a valuable tool for developing and validating new assays, studying signal transduction mechanisms, and as a synthetic intermediate in the design of novel bioactive molecules. This product is intended for use in controlled laboratory settings by qualified personnel.

Properties

IUPAC Name

N-[(3-propan-2-yloxyphenyl)methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-9(2)15-11-6-4-5-10(7-11)8-12-16(3,13)14/h4-7,9,12H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCZUWMOGFZWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC(=C1)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of key sulfonamide derivatives is presented in Table 1.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
N-(3-isopropoxybenzyl)methanesulfonamide 3-isopropoxybenzyl C11H17NO3S 259.32 Bulky isopropoxy group; ether linkage
N-(3-Chloro-4-methylphenyl)methanesulfonamide 3-chloro-4-methylphenyl C8H10ClNO2S 219.69 Electron-withdrawing Cl and CH3 groups
N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide 3-ethyl-6-methoxybenzoisoxazolyl C13H17N2O4S 313.35 Heterocyclic benzoisoxazole core; ethyl and methoxy substituents
N-(2-Furylmethyl)methanesulfonamide 2-furylmethyl C6H9NO3S 175.20 Heteroaromatic furan group; lower molecular weight

Key Observations :

  • Steric Effects : The isopropoxy group in the target compound confers greater steric hindrance compared to smaller substituents like chloro or methyl groups in N-(3-chloro-4-methylphenyl)methanesulfonamide. This may reduce binding affinity in biological systems but enhance metabolic stability.
  • Heterocyclic vs. Aromatic Cores : Benzoisoxazole-containing derivatives (e.g., ) exhibit rigid, planar structures that may enhance target binding in pharmacological contexts, whereas furan-based analogs (e.g., ) are more prone to oxidative degradation.

Pharmacological and Functional Insights

    Q & A

    Basic Research Questions

    Q. What are the critical steps for synthesizing N-(3-isopropoxybenzyl)methanesulfonamide with high purity?

    • Methodological Answer : Synthesis requires precise control of reaction parameters:

    • Temperature : Maintain 0–5°C during methanesulfonyl chloride addition to avoid side reactions (e.g., hydrolysis) .
    • Solvent Choice : Use anhydrous tetrahydrofuran (THF) to stabilize intermediates and enhance reaction efficiency .
    • Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) isolates the target compound. Confirm purity via HPLC (≥98% purity threshold) .

    Q. Which analytical techniques are essential for characterizing this compound?

    • Methodological Answer :

    • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the isopropoxybenzyl group and sulfonamide linkage. For example, characteristic singlet peaks for methanesulfonyl protons (~3.0 ppm) .
    • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass ± 0.001 Da) .
    • HPLC : Monitors reaction progress and quantifies impurities (e.g., unreacted aniline derivatives) .

    Q. How does the isopropoxybenzyl group influence the compound’s physicochemical properties?

    • Methodological Answer :

    • Lipophilicity : The isopropoxy group increases logP values, enhancing membrane permeability (measured via shake-flask method) .
    • Solubility : Polar aprotic solvents (e.g., DMSO) are optimal for dissolution, critical for in vitro assays .
    • Stability : Assess hydrolytic stability under physiological pH (7.4) using accelerated stability testing (40°C/75% RH for 4 weeks) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives?

    • Methodological Answer :

    • Dose-Response Reproducibility : Validate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .
    • Metabolite Interference : Use LC-MS/MS to identify degradation products or active metabolites that may skew activity readings .
    • Structural Analog Comparison : Perform QSAR studies to isolate the impact of the 3-isopropoxybenzyl moiety versus other substituents .

    Q. What computational strategies predict the binding affinity of this compound to target enzymes?

    • Methodological Answer :

    • Docking Simulations : Use AutoDock Vina to model interactions with carbonic anhydrase isoforms (e.g., CA-II vs. CA-IX) .
    • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories to assess binding pocket residency .
    • Free Energy Perturbation (FEP) : Quantify energy contributions of the isopropoxy group to binding specificity .

    Q. What experimental designs optimize the regioselective functionalization of this compound?

    • Methodological Answer :

    • Protecting Groups : Temporarily block the sulfonamide nitrogen with tert-butoxycarbonyl (Boc) to direct electrophilic substitution to the benzyl ring .
    • Catalytic Systems : Screen Pd/Cu catalysts for C–N coupling reactions (e.g., Buchwald-Hartwig conditions) to minimize byproducts .
    • Kinetic Monitoring : Use in situ IR spectroscopy to track reaction intermediates and adjust reagent stoichiometry dynamically .

    Q. How does the compound’s stability under UV/Vis light impact its application in photodynamic studies?

    • Methodological Answer :

    • Photodegradation Assays : Expose to 254 nm UV light and quantify degradation via HPLC. Use actinometry to calibrate light intensity .
    • Radical Scavenger Testing : Add antioxidants (e.g., ascorbic acid) to determine if degradation is radical-mediated .
    • Computational UV Spectrum Prediction : Compare experimental λmax with TD-DFT calculations to identify reactive excited states .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    N-(3-isopropoxybenzyl)methanesulfonamide
    Reactant of Route 2
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    N-(3-isopropoxybenzyl)methanesulfonamide

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